
3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylsulfanyl group attached to an isoindoline core, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylsulfanyl chloride with a suitable isoindoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The isoindoline core can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic reagents like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoindoline derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylsulfanyl)-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of leukotriene synthesis, which is significant in inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
3,6-bis(tert-butylsulfanyl)phthalonitrile: Known for its structural similarity and use in phthalocyanine synthesis.
tert-Butylsulfinyl chloride: Used in similar synthetic applications but differs in its reactivity and applications.
Propiedades
Número CAS |
91948-93-5 |
|---|---|
Fórmula molecular |
C15H21NOS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H21NOS/c1-5-10-16-13(17)11-8-6-7-9-12(11)14(16)18-15(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Clave InChI |
IKNOIJKFDAGWSP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C2=CC=CC=C2C1=O)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


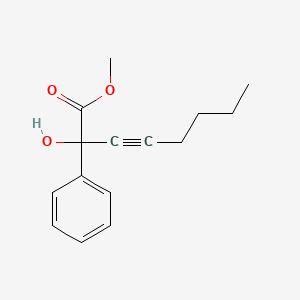
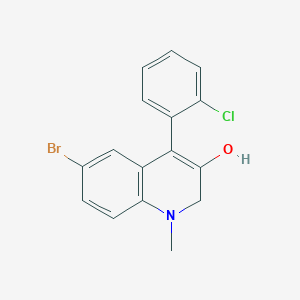



![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
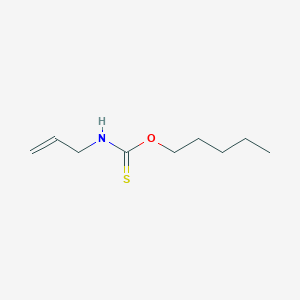
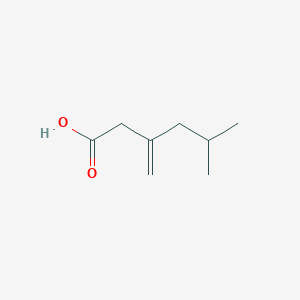

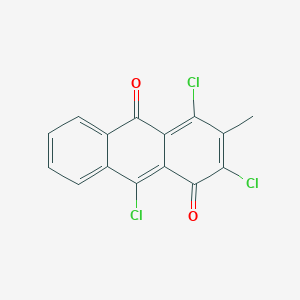
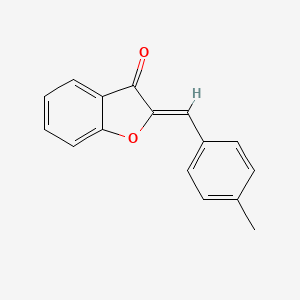
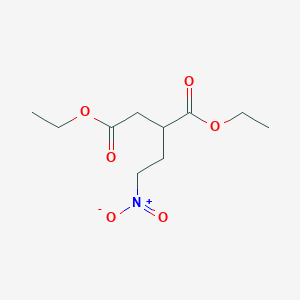
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)

